molecular formula C17H19N3O B13724216 4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide

4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide

Cat. No.: B13724216
M. Wt: 281.35 g/mol
InChI Key: QSZSERVNOWQRIA-MNDPQUGUSA-N
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Description

4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide is a hydrazone derivative known for its diverse applications in organic synthesis and medicinal chemistry. This compound features a hydrazone linkage, which is formed by the condensation of hydrazine with a carbonyl compound. Hydrazones are notable for their biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide typically involves the reaction of 4-aminobenzohydrazide with 1-phenylbutanal under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone linkage, facilitated by the removal of water. The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as acidic resins or metal catalysts, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular proteins, disrupting their function and leading to cell death in microbial or cancer cells .

Comparison with Similar Compounds

  • 2-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide
  • 4-Amino-N’-[(Z)-1-phenylpropylidene]benzohydrazide
  • 4-Amino-N’-[(Z)-1-phenylethylidene]benzohydrazide

Uniqueness: 4-Amino-N’-[(Z)-1-phenylbutylidene]benzohydrazide is unique due to its specific hydrazone linkage and the presence of both amino and phenyl groups, which contribute to its diverse reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of biological activities .

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

4-amino-N-[(Z)-1-phenylbutylideneamino]benzamide

InChI

InChI=1S/C17H19N3O/c1-2-6-16(13-7-4-3-5-8-13)19-20-17(21)14-9-11-15(18)12-10-14/h3-5,7-12H,2,6,18H2,1H3,(H,20,21)/b19-16-

InChI Key

QSZSERVNOWQRIA-MNDPQUGUSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)C1=CC=C(C=C1)N)/C2=CC=CC=C2

Canonical SMILES

CCCC(=NNC(=O)C1=CC=C(C=C1)N)C2=CC=CC=C2

Origin of Product

United States

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